N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: is a complex organic compound that features a combination of pyridine, thiophene, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
-
Synthesis of Pyridin-4-ylmethylamine:
- Starting from pyridine, the methylation and subsequent amination yield pyridin-4-ylmethylamine.
- Reaction conditions: Methylation is typically carried out using methyl iodide in the presence of a base like potassium carbonate. Amination involves the use of ammonia or an amine source under reflux conditions.
-
Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline:
- Thiophene-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride.
- This acyl chloride is then reacted with tetrahydroquinoline under Friedel-Crafts acylation conditions, using a Lewis acid catalyst like aluminum chloride.
-
Coupling to Form the Final Compound:
- The final step involves the coupling of pyridin-4-ylmethylamine with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline using oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: The coupling reaction is typically carried out in an inert solvent like dichloromethane, under cooling conditions to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- The carbonyl groups in the compound can be reduced to alcohols.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
- Oxidation of thiophene leads to thiophene sulfoxide or thiophene sulfone.
- Reduction of carbonyl groups results in the formation of corresponding alcohols.
- Substitution on the pyridine ring can yield halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
- It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- The presence of multiple heterocyclic rings suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- It can be explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- The compound’s structural features make it suitable for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The exact mechanism of action of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Thiophene Derivatives:
Pyridine Derivatives:
Quinoline Derivatives:
Uniqueness:
- The combination of pyridine, thiophene, and tetrahydroquinoline in a single molecule is unique, providing a diverse range of chemical reactivity and potential biological activity.
- This structural diversity allows for multiple modes of action and a broad spectrum of applications in various fields.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-14-15-7-9-23-10-8-15)21(28)25-17-5-6-18-16(13-17)3-1-11-26(18)22(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVREJRISJZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.